molecular formula C12H14O3 B186716 Ethyl 3-(3-oxopropyl)benzoate CAS No. 114837-81-9

Ethyl 3-(3-oxopropyl)benzoate

Cat. No.: B186716
CAS No.: 114837-81-9
M. Wt: 206.24 g/mol
InChI Key: WDQKDAROHNRPOX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol It is an ester derivative of benzoic acid, specifically characterized by the presence of an ethyl ester group and a 3-oxopropyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-oxopropyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-iodobenzoate with a suitable reagent to introduce the 3-oxopropyl group . The reaction typically requires a base such as lithium diisopropylamide (LDA) and is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C to -20°C) to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including esterification and subsequent functional group modifications. The choice of reagents, catalysts, and reaction conditions is optimized to achieve high purity and yield suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-oxopropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Acidic or basic conditions with suitable nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or acids.

Scientific Research Applications

Ethyl 3-(3-oxopropyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-oxopropyl)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(3-oxopropyl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical and biological properties compared to its isomers.

Properties

IUPAC Name

ethyl 3-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKDAROHNRPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437499
Record name Ethyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114837-81-9
Record name Ethyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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